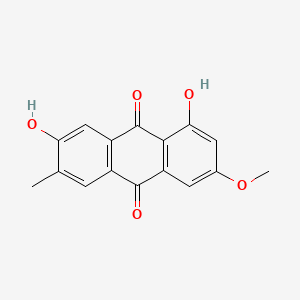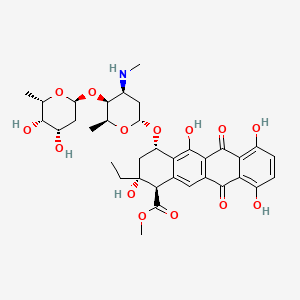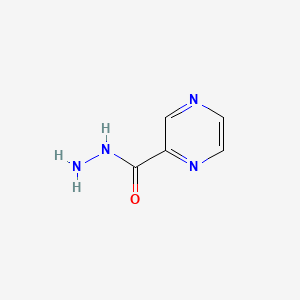
吡嗪-2-甲酰肼
概述
描述
Pyrazine-2-carbohydrazide (P2C) is an organic compound that is widely used in scientific research and has a wide range of applications. P2C is a cyclic molecule composed of two nitrogen atoms, two carbon atoms and four hydrogen atoms. It is a colorless solid that is soluble in water and other polar solvents. It is also a strong reducing agent and is used in the synthesis of other compounds.
科学研究应用
金属离子的检测
吡嗪-2-甲酰肼衍生物已被用作比色和比率探针,用于目视检测金属离子,特别是锌离子 。这些探针具有高选择性和灵敏度,能够识别药物样品和现实世界场景中的Zn²⁺离子。检测过程可通过EDTA逆转,允许探针重复使用。
腐蚀抑制
在工业金属和合金领域,吡嗪衍生物作为潜在的腐蚀抑制剂 。它们起混合型抑制剂的作用,遵循Langmuir等温线,并在各种环境中提供防腐蚀保护,这对延长金属结构的使用寿命至关重要。
抗菌活性
吡嗪-2-甲酰肼衍生物已显示出作为抗菌剂的有希望的结果。 它们已被合成并评估了其对革兰氏阳性和革兰氏阴性细菌菌株的体外活性 。这些化合物对已对其他药物产生耐药性的细菌菌株特别有效。
药物应用
在药物领域,吡嗪-2-甲酰肼已被用于设计探针,用于检测药物制剂中的特定离子 。它能够与离子形成稳定的络合物,使其成为确保药物产品质量和安全的有价值工具。
环境科学
这种化合物参与了用于目视检测环境样品中微塑料和选择性聚氨酯的荧光染料的开发 。此类应用对于监测和解决污染至关重要。
材料科学
吡嗪-2-甲酰肼有助于创建用于高性能 OLED 的全彩荧光材料 。这些材料对于开发具有高光致发光量子效率的经济高效的多色显示至关重要。
作用机制
Target of Action
Pyrazine-2-carbohydrazide primarily targets Mycobacterium tuberculosis . It is also effective against a range of bacterial strains, including Staphylococcus aureus , Bacillus subtilis , Streptococcus mutans , Escherichia coli , Salmonella typhi , and Klebsiella pneumoniae .
Biochemical Pathways
It is known that the compound interferes with the synthesis of mycolic acids, which are key components of the mycobacterial cell wall .
Pharmacokinetics
In silico analysis encompassing absorption, distribution, metabolism, and excretion (adme) considerations has been undertaken for related compounds .
Result of Action
The result of the action of Pyrazine-2-carbohydrazide is the inhibition of the growth of Mycobacterium tuberculosis . It also exhibits potent antimicrobial activity against selected strains of Gram-positive bacteria .
Action Environment
The action environment of Pyrazine-2-carbohydrazide is primarily within the granuloma of Mycobacterium tuberculosis It is known that nitrogen-based compounds like pyrazine-2-carbohydrazide can function as excellent corrosion inhibitors for metallic materials in aqueous solutions , suggesting that the compound may be stable in a variety of environments.
安全和危害
未来方向
Research on Pyrazine-2-carbohydrazide and its derivatives continues to be a promising area in the field of medicinal chemistry. Future research directions may include the development of new derivatives with enhanced biological activities and the exploration of their potential applications in various fields .
生化分析
Biochemical Properties
Pyrazine-2-carbohydrazide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with hydrazine hydrate to yield pyrazinoic acid hydrazide, which is then condensed with various substituted aromatic aldehydes to obtain different derivatives . These derivatives exhibit potent antimicrobial activity against Gram-positive bacteria, suggesting that pyrazine-2-carbohydrazide can inhibit bacterial growth by interacting with bacterial enzymes and proteins . The nature of these interactions often involves the inhibition of key bacterial enzymes, leading to the disruption of essential metabolic pathways.
Cellular Effects
Pyrazine-2-carbohydrazide has been shown to affect various types of cells and cellular processes. In bacterial cells, it inhibits growth by targeting specific enzymes involved in cell wall synthesis and other vital processes . This inhibition can lead to cell death, making pyrazine-2-carbohydrazide an effective antimicrobial agent. Additionally, it influences cell signaling pathways and gene expression by interfering with the normal function of bacterial proteins, thereby altering cellular metabolism and leading to the accumulation of toxic metabolites.
Molecular Mechanism
The molecular mechanism of action of pyrazine-2-carbohydrazide involves its binding interactions with bacterial enzymes and proteins. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing them from catalyzing essential biochemical reactions . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting the normal metabolic balance within bacterial cells. Furthermore, pyrazine-2-carbohydrazide can induce changes in gene expression by interacting with regulatory proteins, leading to altered transcriptional activity and subsequent changes in protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrazine-2-carbohydrazide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazine-2-carbohydrazide remains stable under certain conditions, but can degrade over time, leading to a decrease in its antimicrobial efficacy . Long-term exposure to pyrazine-2-carbohydrazide can result in adaptive responses in bacterial cells, including the development of resistance mechanisms that mitigate the compound’s inhibitory effects.
Dosage Effects in Animal Models
The effects of pyrazine-2-carbohydrazide vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, pyrazine-2-carbohydrazide can induce toxic effects, including damage to host tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve optimal antimicrobial activity without causing adverse effects. These findings highlight the importance of dosage optimization in the therapeutic application of pyrazine-2-carbohydrazide.
Metabolic Pathways
Pyrazine-2-carbohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for bacterial metabolism. It has been shown to inhibit enzymes involved in the synthesis of nucleic acids and proteins, leading to a disruption of metabolic flux and an accumulation of intermediate metabolites . These effects can result in the inhibition of bacterial growth and the induction of cell death. The compound’s interactions with metabolic enzymes underscore its potential as a therapeutic agent for targeting bacterial infections.
Transport and Distribution
Within cells and tissues, pyrazine-2-carbohydrazide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its antimicrobial effects . The distribution of pyrazine-2-carbohydrazide within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of pyrazine-2-carbohydrazide is a key factor in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and cell membrane, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing pyrazine-2-carbohydrazide to these compartments, ensuring its effective localization and activity. These localization mechanisms are essential for the compound’s ability to inhibit bacterial growth and induce cell death.
属性
IUPAC Name |
pyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-3-7-1-2-8-4/h1-3H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFIJHDYYOCZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227608 | |
| Record name | Pyrazinoic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-05-8 | |
| Record name | 2-Pyrazinecarboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinylcarbonylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 768-05-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazinoic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazine-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINYLCARBONYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GFH1A08Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-Methyl-2,3-dihydroindol-1-yl)-3-(phenylmethyl)triazolo[4,5-d]pyrimidine](/img/structure/B1222882.png)
![2-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-3-ethyl-4-quinazolinone](/img/structure/B1222883.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-2-thieno[2,3-d]pyrimidinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1222884.png)
![6-ethyl-6-methyl-5,8-dihydro-1H-thiopyrano[2,3]thieno[2,4-b]pyrimidine-2,4-dione](/img/structure/B1222886.png)
![4-[4-[Cyclohexyloxy(oxo)methyl]anilino]-4-oxobutanoic acid](/img/structure/B1222887.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B1222888.png)
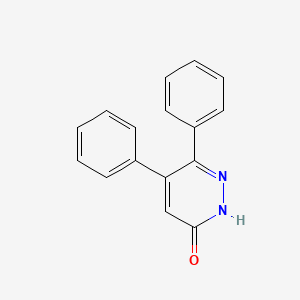

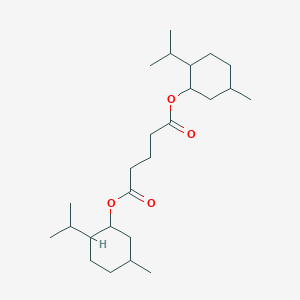
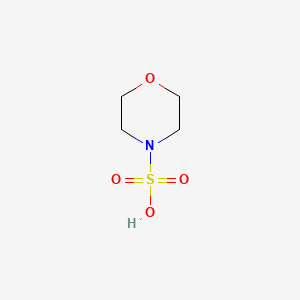
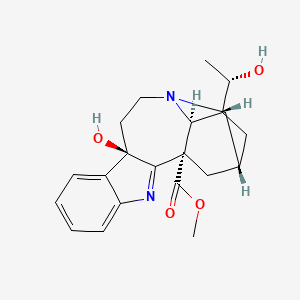
![4-(3-Hydroperoxy-3-methylbut-1-enyl)-9-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B1222902.png)
